molecular formula C28H35N7O9 B129914 Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate CAS No. 140486-68-6

Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate

Cat. No. B129914
M. Wt: 613.6 g/mol
InChI Key: OIUSYCOEKIPOMN-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the prazosin carbamate and the poly-N(5)-(3-hydroxypropylglutamine). These could then potentially be combined through a polymerization reaction13.



Molecular Structure Analysis

The molecular structure of this compound would be complex due to its polymeric nature. It would likely contain repeating units of the prazosin carbamate and the modified glutamine13.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely be complex and require careful control of conditions. The reactions could involve processes such as esterification, amide bond formation, and polymerization13.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as solubility, melting point, and reactivity567.


Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It would be important to handle it with care and to take appropriate safety precautions8.


Future Directions

The development of new polymers based on amino acids and drugs like prazosin is a promising area of research. Such compounds could have a wide range of applications, from medicine to materials science910.


Please note that this is a general analysis based on the components of the compound’s name. The actual properties and characteristics of “Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate” could vary significantly depending on its exact structure and the conditions under which it is synthesized and used. For more detailed and specific information, further research and experimentation would be needed.


properties

IUPAC Name

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7O9/c1-41-21-15-17-19(16-22(21)42-2)31-27(35-11-9-34(10-12-35)25(37)20-5-3-13-43-20)32-24(17)33-28(40)44-14-4-8-30-18(26(38)39)6-7-23(29)36/h3,5,13,15-16,18,30H,4,6-12,14H2,1-2H3,(H2,29,36)(H,38,39)(H,31,32,33,40)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUSYCOEKIPOMN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCNC(CCC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCN[C@@H](CCC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161411
Record name Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid

CAS RN

140486-68-6
Record name Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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